3-(3-Fluorophenyl)-1,2-oxazol-5-ol
Description
3-(3-Fluorophenyl)-1,2-oxazol-5-ol (CAS 1188031-78-8) is a fluorinated isoxazole derivative with the molecular formula C₉H₆FNO₂ (molecular weight: 179.15 g/mol) . Its structure comprises a 1,2-oxazole (isoxazole) ring substituted with a hydroxyl group at position 5 and a 3-fluorophenyl group at position 2. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen bonding, influencing solubility and biological interactions .
Properties
IUPAC Name |
3-(3-fluorophenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQSUMCDAIWWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3-Fluorophenyl)-1,2-oxazol-5-ol has shown promise in medicinal applications:
- Anti-inflammatory Activity : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By modulating prostaglandin synthesis, it may reduce inflammation in various models .
- Antimicrobial Properties : Research indicates potential antimicrobial effects against a range of pathogens. Its structural similarities with other oxazole derivatives suggest broad-spectrum activity .
Biological Research
In biological studies, this compound has been evaluated for its effects on cellular processes:
- Cellular Mechanisms : It has been observed to downregulate nitric oxide production in macrophages and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2, key players in inflammatory pathways .
- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma and breast cancer cells .
Material Science
In material science, this compound can serve as a building block for synthesizing polymers and other materials due to its reactivity and stability under certain conditions .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in animal models. It demonstrated a significant reduction in inflammatory markers when administered at low doses, indicating the potential for therapeutic use in treating inflammatory diseases.
Case Study 2: Antimicrobial Activity
In vitro assays tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- 5-Hydroxy-3-phenyl-1,2,4-oxadiazole (CAS 1456-22-0): Replaces the isoxazole (1,2-oxazole) ring with a 1,2,4-oxadiazole system. The absence of a hydroxyl group at position 5 reduces hydrogen-bonding capacity compared to the target compound .
- 3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol (CAS 1354939-66-4): Shares the 1,2-oxazol-5-ol core but features a heavily fluorinated phenyl group (two CF₃ groups), increasing hydrophobicity and steric bulk .
Substituent Modifications
- 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2): Replaces the hydroxyl group with an amine and introduces difluorination at phenyl positions 2 and 3.
- 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS 1341534-14-2): Combines a 1,2,4-oxadiazole ring with an ethanol side chain, enhancing solubility but diverging in hydrogen-bonding patterns compared to the hydroxylated isoxazole .
Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Key Observations :
Target Compound: this compound
- Pharmacological Potential: Fluorinated isoxazoles are explored for analgesic and anti-inflammatory properties. Derivatives of 1,2-oxazol-5-ol have shown activity in pain models (e.g., acetic acid-induced writhing test) .
Comparison with Analogues
- 1,2,4-Oxadiazole Derivatives (e.g., 5-Hydroxy-3-phenyl-1,2,4-oxadiazole): Exhibit broad biological activities, including luminescent liquid crystal properties and enzyme inhibition, but lack the fluorine-enhanced bioavailability seen in fluorinated isoxazoles .
- Trifluoromethyl-Substituted Compounds (e.g., 3-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol): Enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, making them candidates for CNS-targeting drugs .
Biological Activity
3-(3-Fluorophenyl)-1,2-oxazol-5-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a fluorinated phenyl group attached to an oxazole ring. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound's binding to its target . Research indicates that this compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Antimicrobial Properties
Studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to penicillin |
| Escherichia coli | 16 | Superior to ampicillin |
| Candida albicans | 64 | Similar to fluconazole |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro evaluations using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for different cancer cell lines suggest significant cytotoxic effects.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induces apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibits proliferation |
| A549 (lung cancer) | 12 | Cell cycle arrest |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated cultures compared to controls, indicating its potential as a novel antimicrobial agent .
Study on Anticancer Effects
In another investigation focused on cancer treatment, researchers treated HeLa cells with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that the compound could be developed into a therapeutic agent for cervical cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
